molecular formula C11H16N2O2 B11798671 6-(tert-Butylamino)-4-methylnicotinic acid

6-(tert-Butylamino)-4-methylnicotinic acid

Cat. No.: B11798671
M. Wt: 208.26 g/mol
InChI Key: QIMGJYKOBKEPLD-UHFFFAOYSA-N
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Description

6-(tert-Butylamino)-4-methylnicotinic acid is an organic compound that features a nicotinic acid core substituted with a tert-butylamino group at the 6-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butylamino)-4-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylnicotinic acid with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-(tert-Butylamino)-4-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The tert-butylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(tert-Butylamino)-4-methylnicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(tert-Butylamino)-4-methylnicotinic acid involves its interaction with molecular targets, such as enzymes or receptors. The tert-butylamino group may enhance its binding affinity to specific targets, influencing biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    4-Methylnicotinic acid: Lacks the tert-butylamino group, which may result in different chemical and biological properties.

    6-Aminonicotinic acid: Contains an amino group instead of a tert-butylamino group, leading to variations in reactivity and applications.

    Nicotinic acid: The parent compound without any substitutions, serving as a basis for comparison.

Uniqueness: 6-(tert-Butylamino)-4-methylnicotinic acid is unique due to the presence of both the tert-butylamino and methyl groups, which can significantly influence its chemical reactivity and potential applications. The tert-butylamino group, in particular, can enhance steric hindrance and electronic effects, making this compound distinct from its analogs.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(tert-butylamino)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7-5-9(13-11(2,3)4)12-6-8(7)10(14)15/h5-6H,1-4H3,(H,12,13)(H,14,15)

InChI Key

QIMGJYKOBKEPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)NC(C)(C)C

Origin of Product

United States

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